5-(2-Aminophenyl)pyrrolidin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

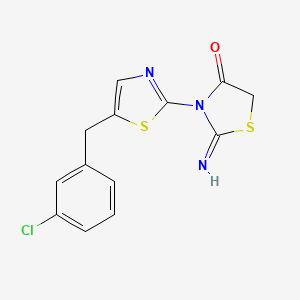

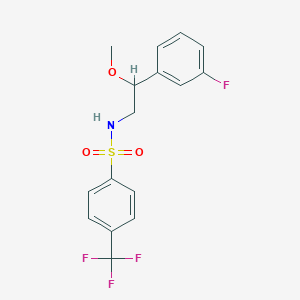

5-(2-Aminophenyl)pyrrolidin-2-one is a compound with the CAS Number: 1314723-28-8. It has a molecular weight of 176.22 . The IUPAC name for this compound is 5-(2-aminophenyl)-2-pyrrolidinone .

Synthesis Analysis

A synthetic route to pharmacologically important 1,5-substituted pyrrolidin-2-ones from donor–acceptor cyclopropanes bearing an ester group as one of the acceptor substituents has been developed . This method includes a Lewis acid-catalyzed opening of the donor–acceptor cyclopropane with primary amines (anilines, benzylamines, etc.) to γ-amino esters, followed by in situ lactamization and dealkoxycarbonylation .

Molecular Structure Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Chemical Reactions Analysis

Pyrrolidin-2-ones have been synthesized from donor–acceptor cyclopropanes and anilines/benzylamines . In this process, donor–acceptor cyclopropanes react as 1,4-C,C-dielectrophiles, and amines react as 1,1-dinucleophiles .

Physical And Chemical Properties Analysis

Mecanismo De Acción

The exact mechanism of action of 5-(2-Aminophenyl)pyrrolidin-2-one is not fully understood, but it is thought to work by enhancing the activity of neurotransmitters in the brain, particularly acetylcholine. This compound has also been shown to increase blood flow and oxygen consumption in the brain, which may contribute to its cognitive-enhancing effects.

Biochemical and Physiological Effects

This compound has been shown to have a number of biochemical and physiological effects, including increasing the density of cholinergic receptors in the brain, enhancing the release of neurotransmitters, and improving cerebral blood flow. This compound has also been shown to have antioxidant properties and may protect against oxidative stress.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

5-(2-Aminophenyl)pyrrolidin-2-one has several advantages for use in lab experiments, including its ability to enhance cognitive function and its relatively low toxicity. However, it is important to note that this compound has a short half-life and may require frequent dosing in order to maintain its effects. Additionally, the exact dosing and administration of this compound may vary depending on the specific experiment being conducted.

Direcciones Futuras

There are several potential future directions for research on 5-(2-Aminophenyl)pyrrolidin-2-one, including its potential use in the treatment of other neurological disorders such as Parkinson's disease and multiple sclerosis. Additionally, further research may be needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations of its use. Overall, this compound is a promising drug with a wide range of potential applications in both cognitive enhancement and therapeutic treatment.

Métodos De Síntesis

The synthesis of 5-(2-Aminophenyl)pyrrolidin-2-one involves the reaction of 2-pyrrolidinone with ethyl chloroformate, followed by the addition of 2-aminophenol. The resulting product is then purified through recrystallization to obtain the final compound.

Aplicaciones Científicas De Investigación

5-(2-Aminophenyl)pyrrolidin-2-one has been extensively studied for its cognitive-enhancing effects and potential therapeutic applications. Research has shown that this compound can improve memory and learning in healthy individuals and has been used to treat various neurological disorders such as Alzheimer's disease, dementia, and stroke.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Propiedades

IUPAC Name |

5-(2-aminophenyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c11-8-4-2-1-3-7(8)9-5-6-10(13)12-9/h1-4,9H,5-6,11H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRRVAXUTFPSOTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C2=CC=CC=C2N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1,3-Benzodioxol-5-yl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2621038.png)

![5,6-dichloro-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2621039.png)

![3-[(5-Chloropyrazin-2-yl)methyl]-1-[1-(cyclopropylmethyl)piperidin-4-yl]urea](/img/structure/B2621040.png)

![3-Bromobenzo[b]thiophene-2-carbonitrile](/img/structure/B2621043.png)

![N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2621045.png)

![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2621046.png)